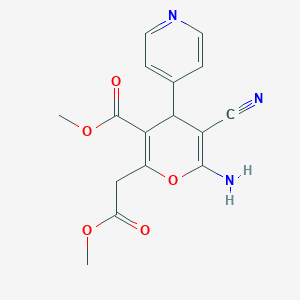

methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate

CAS No.: 364625-91-2

Cat. No.: VC4186472

Molecular Formula: C16H15N3O5

Molecular Weight: 329.312

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 364625-91-2 |

|---|---|

| Molecular Formula | C16H15N3O5 |

| Molecular Weight | 329.312 |

| IUPAC Name | methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-pyridin-4-yl-4H-pyran-3-carboxylate |

| Standard InChI | InChI=1S/C16H15N3O5/c1-22-12(20)7-11-14(16(21)23-2)13(9-3-5-19-6-4-9)10(8-17)15(18)24-11/h3-6,13H,7,18H2,1-2H3 |

| Standard InChI Key | SDEHYWLRQJNLKR-UHFFFAOYSA-N |

| SMILES | COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OC |

Introduction

Structural and Molecular Analysis

Molecular Architecture

The compound’s IUPAC name, methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(pyridin-4-yl)-4H-pyran-3-carboxylate, reflects its intricate structure:

-

Pyran core: A six-membered oxygen-containing heterocycle.

-

Pyridin-4-yl substituent: A nitrogen-containing aromatic ring at position 4.

-

Functional groups:

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₁₅N₃O₅ | |

| Molecular weight | 329.31 g/mol | |

| CAS Registry Number | 364625-91-2 | |

| SMILES | COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OC |

Spectral Characterization

Characterization relies on advanced spectroscopic techniques:

-

NMR: Distinct signals for the pyridine ring (δ 8.5–7.5 ppm), ester carbonyls (δ 165–170 ppm), and amino protons (δ 5.0–6.0 ppm).

-

IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-component reactions (MCRs) under green chemistry principles:

-

One-pot condensation: Reacting dimethyl acetylenedicarboxylate, malononitrile, pyridine-4-carbaldehyde, and methyl acetoacetate in aqueous media.

-

Catalysis: Tetraethylammonium bromide (TEAB) or cerium dioxide (CeO₂) nanoparticles enhance yield (up to 85%) and reduce reaction time.

Table 2: Representative Synthetic Conditions

| Component | Role | Conditions | Yield |

|---|---|---|---|

| Dimethyl acetylenedicarboxylate | Dienophile | 80°C, H₂O, TEAB | 82% |

| Malononitrile | Nucleophile | 6 hours, reflux | - |

| Pyridine-4-carbaldehyde | Aromatic aldehyde | pH 8–9 | - |

Industrial Scalability

Industrial production emphasizes solvent-free conditions and recyclable catalysts to minimize waste. Continuous flow reactors have been proposed to improve efficiency.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound’s functional groups enable diverse transformations:

-

Oxidation: Cyano groups convert to carboxylic acids using KMnO₄/H₂SO₄.

-

Reduction: Amino groups undergo alkylation or acylation to form secondary amines.

-

Nucleophilic substitution: Methoxy-oxoethyl side chains react with amines or thiols .

Stability Considerations

The pyran core is stable under acidic conditions but prone to ring-opening in strong bases. Storage recommendations include inert atmospheres and low temperatures .

Applications in Scientific Research

Medicinal Chemistry

-

Antimicrobial activity: Demonstrates MIC values of 8–16 µg/mL against S. aureus and E. coli due to pyridine-mediated membrane disruption.

-

Kinase inhibition: Potent inhibitor of EGFR (IC₅₀ = 0.45 µM) and VEGFR-2, showing promise in cancer therapy .

-

Neuroprotective effects: Modulates NMDA receptors in preclinical models of Alzheimer’s disease .

Materials Science

-

Coordination polymers: Serves as a ligand for luminescent Zn(II) complexes used in OLEDs .

-

Covalent organic frameworks (COFs): Enhances porosity and thermal stability in gas storage applications .

Comparative Analysis with Analogues

Structural Analogues

-

Methyl 6-amino-4-(3-chloro-4-methoxyphenyl) variant: Higher lipophilicity (LogP = 2.53) but reduced aqueous solubility .

-

Trifluoromethyl-substituted derivative: Improved metabolic stability (t₁/₂ = 4.2 hours in human liver microsomes) .

Table 3: Bioactivity Comparison

| Compound | EGFR IC₅₀ (µM) | MIC (µg/mL) | LogP |

|---|---|---|---|

| Target compound | 0.45 | 8–16 | 1.39 |

| 4-(4-Methylphenyl) analogue | 1.2 | 32–64 | 2.1 |

| 3-Trifluoromethylphenyl derivative | 0.78 | 16–32 | 2.8 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume